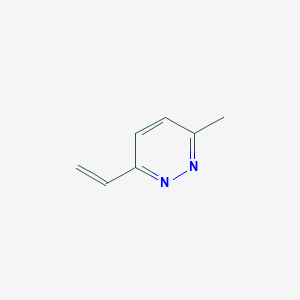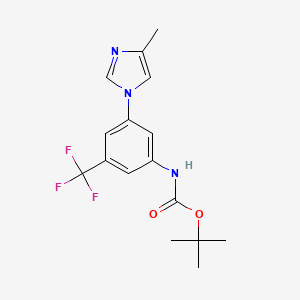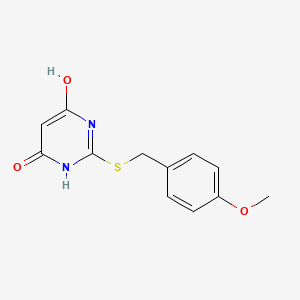
6-Hydroxy-2-((4-methoxybenzyl)thio)pyrimidin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Hydroxy-2-((4-methoxybenzyl)thio)pyrimidin-4(1H)-one is a derivative of pyrimidine, a heterocyclic aromatic organic compound Pyrimidines are known for their biological activity and are found in many important biomolecules, including nucleotides and vitamins
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dihydroxy-2-(4-methoxybenzylsulfanyl)pyrimidine typically involves the reaction of acetamidine hydrochloride with diethyl malonate in the presence of methoxide in methanol or ethoxide in ethanol . This reaction forms the pyrimidine ring, which is then further functionalized to introduce the 4-methoxybenzylsulfanyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
6-Hydroxy-2-((4-methoxybenzyl)thio)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups or to alter the sulfanyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the methoxy group under basic conditions.
Major Products Formed
Oxidation: Formation of 4,6-dioxo-2-(4-methoxybenzylsulfanyl)pyrimidine.
Reduction: Formation of 4,6-dihydroxy-2-(4-methoxybenzyl)pyrimidine.
Substitution: Formation of 4,6-dihydroxy-2-(4-substituted benzylsulfanyl)pyrimidine.
科学研究应用
6-Hydroxy-2-((4-methoxybenzyl)thio)pyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activity, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
作用机制
The mechanism of action of 4,6-dihydroxy-2-(4-methoxybenzylsulfanyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and sulfanyl groups can form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cancer cell growth or the reduction of microbial activity .
相似化合物的比较
Similar Compounds
4,6-Dihydroxy-2-methylpyrimidine: Lacks the 4-methoxybenzylsulfanyl group, resulting in different chemical properties and applications.
4,6-Dihydroxy-2-(4-chlorobenzylsulfanyl)pyrimidine: Similar structure but with a chlorine atom instead of a methoxy group, which can alter its reactivity and biological activity.
Uniqueness
6-Hydroxy-2-((4-methoxybenzyl)thio)pyrimidin-4(1H)-one is unique due to the presence of the 4-methoxybenzylsulfanyl group, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
86627-06-7 |
|---|---|
分子式 |
C12H12N2O3S |
分子量 |
264.30 g/mol |
IUPAC 名称 |
4-hydroxy-2-[(4-methoxyphenyl)methylsulfanyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H12N2O3S/c1-17-9-4-2-8(3-5-9)7-18-12-13-10(15)6-11(16)14-12/h2-6H,7H2,1H3,(H2,13,14,15,16) |
InChI 键 |
PHPWSDCJFLYKOE-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CSC2=NC(=CC(=O)N2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



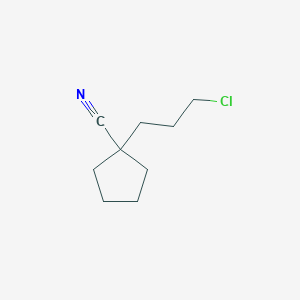
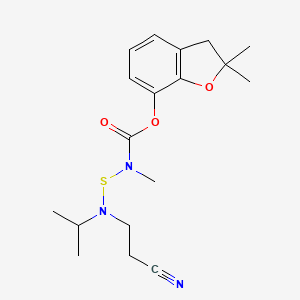
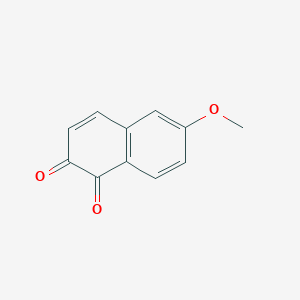
![Tert-butyl (1-hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)methylcarbamate](/img/structure/B8697064.png)
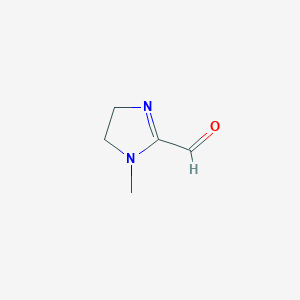

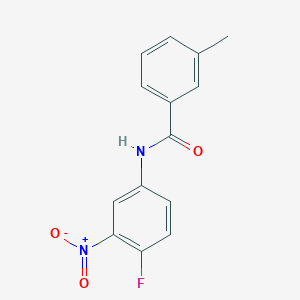
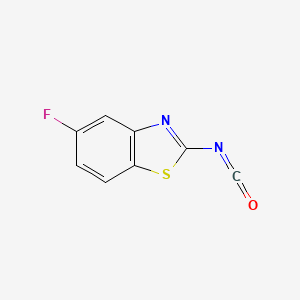
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-methoxybenzamide](/img/structure/B8697100.png)
